8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidoindole core
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that indole derivatives have broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties that contribute to their bioavailability.
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . This suggests that the compound may induce a range of molecular and cellular effects, potentially contributing to its therapeutic potential.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors . This suggests that environmental factors may play a role in modulating the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl ketones, piperazine derivatives, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyrimidine derivatives and piperazine-containing molecules. Examples include:
Trifluoromethyl ketones: Known for their use in pharmaceuticals and agrochemicals.
Pyrimidine derivatives: Used in antiviral, anticancer, and antimicrobial applications.
Uniqueness
What sets 8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-methyl-3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5O2/c1-16-5-6-20-19(13-16)22-23(30-20)24(35)33(15-29-22)8-7-21(34)32-11-9-31(10-12-32)18-4-2-3-17(14-18)25(26,27)28/h2-6,13-15,30H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANROVTQDCBIESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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